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Ac-DMQD-AMC

apoptosis caspase specificity fluorogenic substrates

Ac-DMQD-AMC is the definitive choice for caspase-3 activity assays demanding selectivity. Unlike Ac-DEVD-AMC, its DMQD sequence minimizes off-target cleavage by caspase-7, ensuring your signal reflects true caspase-3 activity. The AMC fluorophore (Ex/Em 340-360/440-460 nm) enables continuous real-time kinetic monitoring—not just endpoint reads—for V0, Km, and Vmax determinations. Ideal for high-throughput screening, apoptosis research, and substrate selectivity studies. Supplied at ≥98% HPLC purity to eliminate confounding cross-reactivity and reduce false hits. Choose Ac-DMQD-AMC for unambiguous caspase-3 detection.

Molecular Formula C30H38N6O12S
Molecular Weight 706.7 g/mol
CAS No. 355137-38-1
Cat. No. B1344023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DMQD-AMC
CAS355137-38-1
Molecular FormulaC30H38N6O12S
Molecular Weight706.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1
InChIKeyQJFJTAOSTJMQCI-TUFLPTIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-DMQD-AMC (CAS 355137-38-1): A Specialized Fluorogenic Substrate for Caspase-3 Activity Quantification in Apoptosis Research


Ac-DMQD-AMC (Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin) is a synthetic tetrapeptide-based fluorogenic substrate primarily used for detecting and quantifying caspase-3 (apopain) activity in vitro [1]. It belongs to the class of DxxD-motif substrates that release the fluorescent 7-amino-4-methylcoumarin (AMC) moiety upon enzymatic cleavage by caspase-3, enabling real-time monitoring of apoptosis . The compound exhibits excitation/emission maxima of 340-360/440-460 nm upon AMC release and is typically supplied as a trifluoroacetate salt with a molecular weight of 706.73 g/mol and a purity ≥98% by HPLC .

Why Ac-DMQD-AMC Cannot Be Substituted with Generic Caspase-3 Substrates


Caspase-3 fluorogenic substrates are not interchangeable because the tetrapeptide recognition sequence (P4-P1) dictates both cleavage efficiency and specificity toward different caspase family members [1]. The canonical substrate Ac-DEVD-AMC is efficiently cleaved by both caspase-3 and caspase-7, confounding activity attribution in cell lysates containing multiple executioner caspases [2]. In contrast, the DMQD sequence in Ac-DMQD-AMC introduces polar and hydrophobic substitutions at the P2 and P3 positions, respectively, which alter the enzyme's S2 and S3 subsite interactions [3]. These structural modifications reduce promiscuous cleavage by off-target caspases while preserving sensitivity for caspase-3, thereby providing a more selective readout. Substituting Ac-DMQD-AMC with Ac-DEVD-AMC risks overestimating caspase-3 activity due to caspase-7 cross-reactivity, whereas using chromogenic alternatives like Ac-DEVD-pNA sacrifices the real-time kinetic monitoring capability inherent to fluorogenic AMC-based detection .

Quantitative Differentiation of Ac-DMQD-AMC from Competitor Caspase-3 Substrates


Superior Specificity for Caspase-3 Over Caspase-7 Relative to Ac-DEVD-AMC

Ac-DMQD-AMC is reported as a more specific caspase-3 substrate than the widely used Ac-DEVD-AMC . While Ac-DEVD-AMC is efficiently cleaved by both caspase-3 and caspase-7, the DMQD tetrapeptide sequence reduces cross-reactivity with caspase-7, enabling more accurate attribution of proteolytic activity to caspase-3 in complex biological samples [1]. This specificity advantage is derived from the P2 Gln and P3 Met residues in DMQD, which are less optimal for caspase-7's active site compared to the P2 Val and P3 Glu in DEVD [2].

apoptosis caspase specificity fluorogenic substrates

Kinetic Differentiation: DMQD Exhibits 17% Relative Catalytic Efficiency Compared to DEVD

Crystallographic and kinetic analyses using aldehyde inhibitor analogs demonstrate that the DMQD sequence yields weaker caspase-3 binding than the optimal DEVD sequence [1]. Ac-DMQD-Cho exhibits a Ki of 12.4 nM and a relative kcat/Km of 17%, compared to Ac-DEVD-Cho with a Ki of 1.3 nM and a relative kcat/Km of 100% [2]. These quantitative differences reflect suboptimal interactions at the S2 and S3 subsites: the polar P2 Gln in DMQD is less favorable in the hydrophobic S2 groove, and the hydrophobic P3 Met is less favorable in the polar S3 site compared to the P3 Glu in DEVD [3].

enzyme kinetics caspase-3 substrate specificity

Validated Performance in Peer-Reviewed Apoptosis Research

Ac-DMQD-AMC has been employed in published research to quantify caspase-3 activation with high temporal resolution [1]. In a study examining Bcl-2-mediated control of TRAIL-induced apoptosis in NCI-H460 non-small cell lung cancer cells, Ac-DMQD-AMC was used alongside Ac-IEPD-AMC (caspase-8) and Ac-LEHD-AMC (caspase-9) to generate real-time cleavage kinetics [2]. The substrate demonstrated robust fluorescence signal increases over a 2-hour monitoring period, enabling calculation of enzymatic rates (slopes) and normalization across independent experiments [3]. This application confirms the compound's suitability for continuous fluorometric assays in complex cellular lysates.

cancer biology TRAIL-induced apoptosis caspase activity assays

Fluorescence Detection Parameters and Purity Specifications for Assay Reproducibility

Ac-DMQD-AMC is supplied with defined quality metrics that ensure inter-lot consistency for quantitative assays . The compound is ≥98% pure by HPLC and releases AMC upon cleavage with excitation/emission maxima of 340-360/440-460 nm, compatible with standard fluorescence plate readers [1]. These specifications minimize variability in baseline fluorescence and signal-to-noise ratios across experiments .

fluorogenic assays quality control experimental reproducibility

Optimal Applications of Ac-DMQD-AMC in Apoptosis and Protease Research


Selective Quantification of Caspase-3 Activity in Heterogeneous Cell Lysates

Ac-DMQD-AMC is ideally suited for measuring caspase-3 activity in cell or tissue lysates containing multiple caspase family members. Its reported higher specificity for caspase-3 over caspase-7, relative to Ac-DEVD-AMC, minimizes signal contamination from caspase-7 cleavage [1]. This is critical when studying apoptotic pathways where caspase-3 and caspase-7 may be differentially activated or when using pharmacological inhibitors that distinguish between executioner caspases [2].

Real-Time Kinetic Monitoring of Apoptotic Progression

The fluorogenic AMC release enables continuous, real-time monitoring of caspase-3 activity over time. This allows researchers to calculate initial reaction velocities (V0) and perform detailed kinetic analyses, including Km and Vmax determinations, rather than relying on single time-point endpoint assays [1]. The substrate's performance in continuous assays has been demonstrated in peer-reviewed studies tracking TRAIL-induced apoptosis in cancer cells [2].

High-Throughput Screening of Caspase-3 Modulators

Ac-DMQD-AMC is compatible with microplate-based fluorescence assays, facilitating high-throughput screening of small molecule inhibitors or activators of caspase-3. Its defined purity (≥98%) and stable fluorescence characteristics reduce well-to-well variability and enhance Z'-factor values in screening campaigns [1]. The substrate's specificity profile further reduces false hits arising from off-target caspase inhibition [2].

Comparative Studies of Caspase Substrate Specificity

Researchers investigating the structural determinants of caspase substrate recognition can employ Ac-DMQD-AMC alongside Ac-DEVD-AMC and other DxxD-sequence variants to map P2 and P3 subsite preferences. The quantitative kinetic differences between DMQD and DEVD sequences—reflected in Ki and relative kcat/Km values—provide a benchmark for validating computational models of caspase-substrate interactions and for engineering substrate-selective probes [1].

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